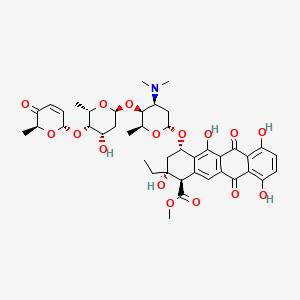
Pyrraculomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrraculomycin is a naturally occurring antibiotic compound produced by certain strains of the bacterium Streptomyces. It belongs to the class of pyrrole antibiotics and exhibits potent antimicrobial properties. This compound has garnered significant interest due to its unique chemical structure and broad-spectrum activity against various bacterial pathogens.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrraculomycin involves complex organic reactions. One of the primary methods includes the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using solvent extraction techniques and further purified using chromatographic methods.
化学反应分析
Types of Reactions: Pyrraculomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered antimicrobial properties.
科学研究应用
Pyrraculomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying pyrrole chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in microbial ecology and interactions between bacteria.
Medicine: Explored for its potential as an antibiotic to treat bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the development of new antimicrobial agents and preservatives.
作用机制
Pyrraculomycin exerts its antimicrobial effects by targeting the bacterial cell membrane and disrupting its integrity. This leads to leakage of cellular contents and eventual cell death. The compound also interferes with essential metabolic pathways within the bacterial cell, further inhibiting growth and proliferation.
相似化合物的比较
Pyrrolnitrin: Another pyrrole antibiotic with similar antimicrobial properties.
Chloramphenicol: A broad-spectrum antibiotic that shares some structural similarities with pyrraculomycin.
Streptomycin: An aminoglycoside antibiotic produced by species.
Uniqueness of this compound: this compound is unique due to its specific mode of action and its effectiveness against a wide range of bacterial pathogens, including those resistant to other antibiotics. Its distinct chemical structure also allows for the development of various derivatives with enhanced properties.
属性
CAS 编号 |
88477-80-9 |
|---|---|
分子式 |
C42H51NO16 |
分子量 |
825.8 g/mol |
IUPAC 名称 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
InChI 键 |
QEAUOZOEMLMFLN-PSCMOPHJSA-N |
手性 SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)N(C)C)O |
规范 SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


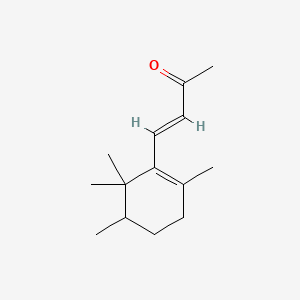
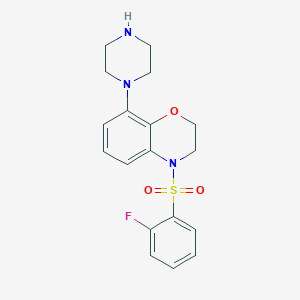
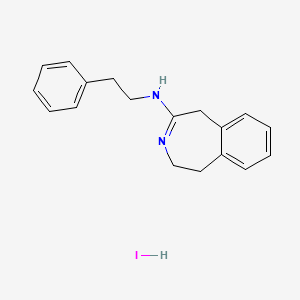
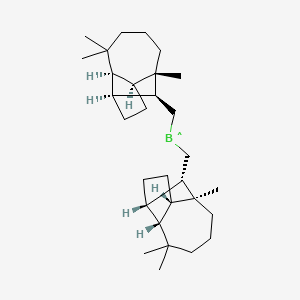
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
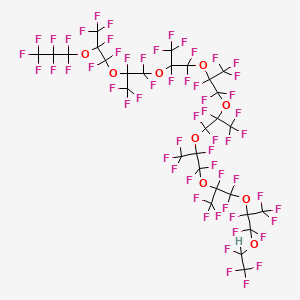


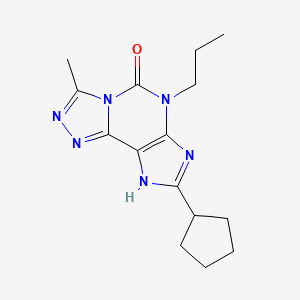
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

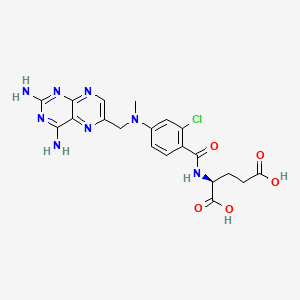
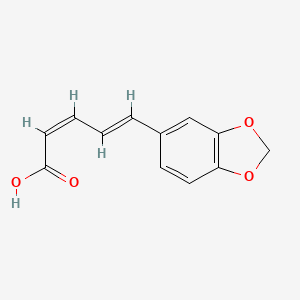
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
